1,5-Diazocane-2,6-dione

描述

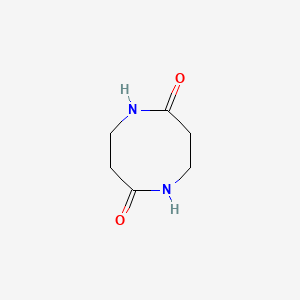

Structure

3D Structure

属性

分子式 |

C6H10N2O2 |

|---|---|

分子量 |

142.16 g/mol |

IUPAC 名称 |

1,5-diazocane-2,6-dione |

InChI |

InChI=1S/C6H10N2O2/c9-5-1-3-7-6(10)2-4-8-5/h1-4H2,(H,7,10)(H,8,9) |

InChI 键 |

XPNBMNLUABKGQS-UHFFFAOYSA-N |

规范 SMILES |

C1CNC(=O)CCNC1=O |

产品来源 |

United States |

Historical Context and Evolution of Research on 1,5 Diazocane 2,6 Dione

Early Synthetic Endeavors and Postulations Regarding the 1,5-Diazocane-2,6-dione Core Structure

Early investigations into the synthesis of this compound and its related structures were often characterized by harsh reaction conditions and low yields. The synthesis of eight-membered rings like diazocanes was a recognized challenge in organic chemistry. researchgate.net One of the classical approaches to cyclic amides involved the Beckmann rearrangement. For instance, a double Beckmann rearrangement of 1,4-cyclohexanedione (B43130) bis-oxime was shown to produce 1,5-diazocane-2,4-dione, a constitutional isomer of the title compound. stackexchange.com While this specific reaction did not yield this compound, it highlights the types of strategies being explored to create diazocane ring systems. stackexchange.com

Another foundational approach involved the reaction of hydrazine (B178648) hydrate (B1144303) with acrylates. However, these reactions did not yield the desired 1,5-diazabicyclo[3.3.0]octane-2,6-dione (a related bicyclic structure) at temperatures below 200 °C, and only produced it in low yields (20-28%) at very high temperatures of 260–280 °C. researchgate.net These early methods, though not always efficient, were crucial in laying the groundwork and postulating the stability and reactivity of the diazocane core structure. Research from as early as 1969 also explored the polymerization of perhydro-1,5-diazocine-2,6-dione (an alternative name for this compound), indicating that its potential as a monomer was recognized relatively early in its research history. researchgate.net

Seminal Discoveries and Methodological Advancements in this compound Elucidation

A significant leap in the synthesis of diazocane derivatives came with the development of more sophisticated and milder synthetic methodologies. The challenges associated with traditional methods, such as Staudinger ring closures and Schmidt rearrangements which required drastic conditions like fuming sulfuric acid, spurred the search for alternatives. mdpi.com

A major advancement was the introduction of modular synthetic approaches. One such method involves the strategic combination of cyclic sulfamidate and hydroxy sulfonamide building blocks to create piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds. researchgate.net This approach allows for variation in ring size, substitution, and configuration, offering a versatile route to a diverse range of heterocyclic compounds. researchgate.net Furthermore, organocatalyzed multicomponent domino reactions have emerged as a powerful tool, enabling the straightforward synthesis of related structures like 1,5-diazabicyclo[3.3.0]octane-2,6-diones through a Knoevenagel-aza-Michael-cyclocondensation sequence. researchgate.net

The structural elucidation of these complex molecules has also seen significant progress. X-ray crystallography has been instrumental in unambiguously confirming the three-dimensional structures of various substituted diazocane-diones. For example, the crystal structures of several unsymmetrically substituted dibenzo[b,f] rsc.orgsigmaaldrich.comdiazocine-6,12(5H,11H)diones have been determined, providing precise data on bond lengths and angles and confirming the puckered conformation of the eight-membered heterocyclic ring. researchgate.netresearchgate.netmdpi.com

Table 1: Selected Methodological Advancements in the Synthesis of Diazocane-dione Scaffolds

| Method | Key Reagents/Conditions | Product Type | Significance | Reference(s) |

|---|---|---|---|---|

| Double Beckmann Rearrangement | 1,4-Cyclohexanedione, Hydroxylamine, Acid | 1,5-Diazocane-2,4-dione | Early ring-expansion strategy | stackexchange.com |

| Dimerization of 2-Aminobenzoic Acids | Phosphorus oxychloride or Sodium hydride | Symmetrical Dibenzo[b,f] rsc.orgsigmaaldrich.comdiazocine-6,12-diones | Classic method for symmetrical derivatives | nih.gov |

| Three-Step Asymmetric Synthesis | Isatoic anhydrides, 2-Aminobenzoic acids | Unsymmetrical Dibenzo[b,f] rsc.orgsigmaaldrich.comdiazocine-6,12-diones | Facile route to complex, unsymmetrical scaffolds | mdpi.comnih.gov |

| Modular Synthesis | Cyclic sulfamidates, Hydroxy sulfonamides | Piperazines, 1,4-Diazepanes, 1,5-Diazocanes | High versatility in scaffold generation | researchgate.net |

Table 2: Crystallographic Data for a Representative Dibenzo[b,f] rsc.orgsigmaaldrich.comdiazocane-2,6-dione Derivative (N,N-ditosyldibenzo-1,5-diazocane-2,6-dione)

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₈H₂₂N₂O₆S₂ |

| Crystal System | Monoclinic |

| Space Group | C12/c1 (no. 15) |

| a (Å) | 22.591(1) |

| b (Å) | 13.3972(8) |

| c (Å) | 19.874(1) |

| β (°) | 94.018(1) |

| V (ų) | 6000.3 |

Data sourced from the crystallographic analysis of N,N-ditosyldibenzo-1,5-diazocane-2,6-dione. researchgate.netresearchgate.net

Progression of Research Paradigms and Expansion into Diverse Chemical Sub-disciplines

The focus of research on this compound and its analogues has broadened considerably from purely synthetic challenges to a wide array of applications.

Polymer Chemistry: An early example of this expansion is in polymer science. In 1969, it was reported that perhydro-1,5-diazocine-2,6-dione could undergo solid-state polymerization in the presence of water vapor to produce poly-β-alanine in nearly quantitative yield. researchgate.net The monomer was also found to polymerize rapidly when heated above its melting point, suggesting a partial melt polycondensation mechanism. researchgate.net This demonstrated the compound's utility as a building block for creating novel polyamides.

Medicinal Chemistry and Drug Design: More recently, the dibenzo[b,f] rsc.orgsigmaaldrich.comdiazocine-6,12(5H,11H)dione framework has been identified as a "privileged structure" for drug design and development. mdpi.comnih.gov Researchers have developed efficient syntheses for unsymmetrically substituted versions of this scaffold, allowing for the systematic modification of the molecule to explore its biological activity. mdpi.comnih.gov Preliminary studies have evaluated the cytotoxic effects of these compounds against various cancer cell lines. mdpi.comnih.gov For example, 2-Bromodibenzo[b,f] rsc.orgsigmaaldrich.comdiazocine-6,12(5H,11H)-dione showed a weak cytotoxic effect with some selectivity for the HeLa tumor cell line, with an IC₅₀ value of 97.3 μM. mdpi.com While these initial results showed modest activity, they established a structural basis for further optimization in the search for new bioactive agents. mdpi.comnih.gov The broader 1,5-diazocane scaffold is also being explored in other therapeutic areas, such as in the development of mitochondria-targeting conjugates for breast cancer and as MC4 agonists. mdpi.comgoogle.com.na This highlights a clear paradigm shift towards leveraging the synthetic accessibility of diazocane-diones for applications in medicinal chemistry and chemical biology.

Synthetic Strategies and Methodologies for 1,5 Diazocane 2,6 Dione Construction

Macrocyclization Reactions for the Formation of the 1,5-Diazocane-2,6-dione Ring System

The formation of the eight-membered dilactam ring of this compound is a critical step that can be approached through intramolecular or intermolecular pathways.

A conceptually straightforward approach to the this compound ring is the intramolecular cyclization of a linear precursor that contains both a terminal amine and a reactive carboxylic acid derivative, appropriately spaced by a carbon chain. This precursor would be a substituted aminocaproic acid derivative. For instance, the cyclization of a linear molecule such as N-(3-aminopropyl)-β-alanine or a derivative thereof would directly yield the desired eight-membered ring.

This process typically requires the activation of the carboxylic acid group to facilitate amide bond formation. Common activating agents include carbodiimides (like DCC or EDC), acyl chlorides, or active esters. The reaction is generally performed under high-dilution conditions to minimize intermolecular side reactions, such as polymerization, which are often thermodynamically favored. While this is a standard and logical strategy for lactam synthesis, specific documented examples for the parent this compound via this exact route are not prominently featured in available literature, which tends to focus on intermolecular approaches.

Intermolecular condensation represents a more commonly cited strategy for constructing the this compound framework. This involves the reaction between two separate molecules that together provide the necessary atoms for the ring.

A notable example is the dimerization of β-alanine. Under hydrothermal conditions, β-alanine can undergo self-condensation to form the cyclic dimer, this compound. nasa.govresearchgate.net This reaction is of interest in prebiotic chemistry, as it demonstrates a potential pathway for the formation of stable cyclic structures from simple amino acid building blocks under plausible early-Earth conditions. nasa.govresearchgate.net The stability of the resulting lactam is believed to protect the amino acid from thermal degradation via decarboxylation. nasa.govresearchgate.net

Another documented approach involves the reaction of a β-lactam (2-azetidinone) with an acid chloride. In one study, 1-methyl-1,5-diazocane-2,6-dione was synthesized from 2-azetidinone and a specific acid chloride in the presence of pyridine (B92270) and DMAP. whiterose.ac.uk This method builds the eight-membered ring through a combination of ring-opening of the strained β-lactam and subsequent intermolecular amidation.

| Method | Precursors | Key Reagents/Conditions | Product | Reference |

| Dimerization | β-Alanine | Hydrothermal Conditions | This compound | nasa.gov, researchgate.net |

| Intermolecular Condensation | 2-Azetidinone, Acid Chloride | Pyridine, DMAP, CH₂Cl₂ | 1-Methyl-1,5-diazocane-2,6-dione | whiterose.ac.uk |

This table summarizes key intermolecular strategies for the synthesis of the this compound ring system.

Beyond classical condensation reactions, more advanced strategies can be employed. Ring-expansion reactions offer a powerful, non-classical pathway. The aforementioned synthesis starting from 2-azetidinone can be classified as a type of ring expansion, where the four-membered lactam is incorporated into a larger eight-membered ring. whiterose.ac.uk

Another advanced strategy used for isomeric structures is the double Beckmann rearrangement. For example, the bis-oxime of 1,3-cyclohexanedione (B196179) has been reported to undergo a double Beckmann rearrangement to yield the isomeric 1,5-diazocane-2,4-dione. stackexchange.com While this specific reaction produces a different constitutional isomer, it highlights the utility of rearrangement reactions in constructing diazocane dione (B5365651) frameworks. stackexchange.com The application of such a method to produce the 2,6-dione isomer would require a different starting diketone.

Ring-closing metathesis (RCM) is a powerful tool for forming cyclic compounds, including heterocycles. nih.govrsc.orgmedwinpublishers.com In principle, a linear precursor containing two terminal alkenes and the requisite nitrogen and carbonyl groups could be cyclized using a ruthenium or molybdenum catalyst to form a diazocane ring precursor. However, specific applications of RCM to directly form this compound are not widely reported.

Precursor Design and Starting Material Selection for this compound Synthesis

The choice of starting materials is fundamental to the success of any synthetic strategy for this compound. The precursors must contain the correct arrangement of functional groups to form the two distinct amide bonds in the ring.

The structure of this compound can be retrosynthetically disconnected to reveal a dicarboxylic acid component and a diamine component. The dicarboxylic acid portion corresponds to glutaric acid (pentanedioic acid). researchgate.net Therefore, glutaric acid and its derivatives are key building blocks for intermolecular condensation strategies.

To facilitate the amidation reaction, the carboxylic acid groups must be activated. Common activated derivatives include:

Acyl Chlorides: Glutaroyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with amines.

Esters: Di-esters of glutaric acid (e.g., diethyl glutarate) can react with diamines, often under thermal conditions, to form the cyclic diamide (B1670390).

Anhydrides: Glutaric anhydride (B1165640) can be used, which reacts with one equivalent of a diamine to form a linear amide-acid, which must then be cyclized in a second step.

| Precursor Type | Example | General Use |

| Dicarboxylic Acid | Glutaric Acid | Basic building block, requires activation. |

| Acyl Dichloride | Glutaroyl Chloride | Highly reactive, for reactions under mild conditions. |

| Diester | Diethyl Glutarate | Less reactive, often used in thermal condensations. |

This table outlines common dicarboxylic acid-based precursors for the synthesis of this compound.

The complementary building block required for the intermolecular synthesis of this compound is 1,3-diaminopropane (B46017). This diamine provides the two nitrogen atoms and the three-carbon chain that separates them (N-C-C-C-N). The condensation of 1,3-diaminopropane with an activated glutaric acid derivative is a direct, albeit challenging, route to the target molecule, with the primary difficulty being the control of polymerization.

As previously mentioned, β-alanine serves as a bifunctional precursor in its dimerization to this compound, providing both the amine and carboxylic acid functionalities in a single molecule. nasa.govresearchgate.net This elegantly bypasses the need to handle two separate reactive precursors.

Catalytic and Non-Catalytic Synthetic Protocols for this compound

The formation of the this compound scaffold can be achieved through several catalytic and non-catalytic methods. These protocols are designed to overcome the inherent difficulties in forming eight-membered rings, such as unfavorable transannular interactions and high entropic cost. researchgate.net

Metal-catalyzed reactions offer powerful tools for the construction of complex molecular architectures, including medium-sized rings. In the context of this compound and its derivatives, transition metals can facilitate key bond-forming steps through various mechanisms.

One notable example involves a copper-catalyzed oxidative cyclization. A novel protocol for synthesizing highly functionalized benzo[b] researchgate.netresearchgate.netdiazocin-6(5H)-one derivatives was developed using a cascade of reactions. This process, which includes regioselective free radical oxidation, 1,2-addition of an imine, imine-enamine tautomerization, intramolecular cyclization, and ring expansion, is facilitated by an anhydrous Copper(I) Iodide (CuI) catalyst in the presence of di-tert-butyl peroxide (DTBP) as an oxidant. rsc.org While this specific example leads to a benzo-fused analogue, the underlying principle of metal-catalyzed C-N and C-C bond formation is relevant to the synthesis of the core this compound skeleton.

Another strategy employs a double Beckmann rearrangement of a bis-oxime derived from 1,4-cyclohexanedione (B43130). stackexchange.com While the rearrangement itself is typically acid-catalyzed, the synthesis of the precursor can involve metal-catalyzed steps. For instance, 1,4-cyclohexanedione can be prepared from benzene (B151609) through steps that may utilize transition metal catalysts. stackexchange.com The subsequent double Beckmann rearrangement of the bis-oxime yields the desired this compound. stackexchange.com

Palladium-catalyzed reactions have also been instrumental in the synthesis of related spirocyclic compounds, demonstrating the versatility of this metal in constructing complex nitrogen-containing heterocycles. mdpi.com The synthesis of 1,3-conjugated dienyl boron compounds, which can be precursors to various heterocyclic systems, heavily relies on transition metal-catalyzed cross-coupling reactions. sioc-journal.cn

Table 1: Examples of Metal-Catalyzed or Related Syntheses for Diazocane Scaffolds and Precursors

| Catalyst/Reagent | Starting Materials | Product Type | Key Transformation | Reference |

| Anhydrous CuI / DTBP | 2-aryl-1H-indoles and 1,1-enediamines | Benzo[b] researchgate.netresearchgate.netdiazocin-6(5H)-one derivatives | Oxidative cyclization and ring expansion | rsc.org |

| Polyphosphoric acid | 1,4-cyclohexanedione bis-oxime | This compound | Double Beckmann rearrangement | stackexchange.com |

| Palladium catalysts | Various | Spirocyclopentyl γ-dienones | Asymmetric synthesis | mdpi.com |

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative for the construction of complex molecules. In the synthesis of diazocane derivatives, organocatalysts can activate substrates and facilitate cyclization reactions with high efficiency and stereoselectivity.

A notable organocatalytic approach involves a multicomponent domino Knoevenagel-aza-Michael-cyclocondensation reaction. This method has been successfully employed to synthesize 1,5-diazabicyclo[3.3.0]octane-2,6-diones, which are structurally related to this compound. researchgate.net The use of a (DHQ)2PHAL organocatalyst was highlighted for its specific ability to furnish the corresponding bicyclic products with high enantiomeric ratios. researchgate.net

Acid and base catalysis are also fundamental to many synthetic routes for this compound and its analogues. A classic example is the double Beckmann rearrangement of 1,4-cyclohexanedione bis-oxime, which is typically promoted by a strong acid like polyphosphoric acid. stackexchange.com

Base-catalyzed cyclization is another common strategy. For instance, the synthesis of unsymmetrically substituted dibenzo[b,f] researchgate.netresearchgate.net-diazocine-6,12(5H,11H)-diones has been achieved through a base-promoted intramolecular condensation. nih.govmdpi.com In this method, a linear precursor, a 2-(2-aminobenzamido)benzoic acid methyl ester, is treated with a strong base like sodium hydride in tetrahydrofuran (B95107) (THF) to induce cyclization and form the eight-membered ring. nih.gov Similarly, the treatment of 5-methyldibenzo[b,f] researchgate.netresearchgate.netdiazocine-6,12(5H,11H)-dione with ethyl bromoacetate (B1195939) in the presence of sodium hydride leads to N-alkylation. mdpi.com

Table 2: Organocatalytic and Acid/Base-Catalyzed Syntheses of Diazocane Derivatives

| Catalyst/Reagent | Starting Materials | Product | Key Transformation | Reference |

| (DHQ)2PHAL | Aldehydes, Meldrum's acid, pyrazolidinones | 1,5-Diazabicyclo[3.3.0]octane-2,6-diones | Domino Knoevenagel-aza-Michael-cyclocondensation | researchgate.net |

| Polyphosphoric acid | 1,4-Cyclohexanedione bis-oxime | This compound | Double Beckmann rearrangement | stackexchange.com |

| Sodium Hydride | 2-(2-Aminobenzamido)benzoic acid methyl esters | Dibenzo[b,f] researchgate.netresearchgate.net-diazocine-6,12(5H,11H)-diones | Base-catalyzed intramolecular cyclization | nih.gov |

Solid-phase synthesis offers a powerful platform for the generation of compound libraries for drug discovery and other applications. mdpi.com This methodology simplifies purification and allows for the modular construction of complex molecules. While specific examples for the solid-phase synthesis of the parent this compound are not extensively documented, the principles have been applied to related heterocyclic structures, suggesting its feasibility.

For instance, a solid-phase organic synthesis (SPOS) strategy has been developed for phosphoinositide analogues, demonstrating the power of this technique for creating libraries of complex molecules. rsc.org Similarly, a facile solid-phase synthesis of thiazolo-pyrimidinone derivatives has been reported, showcasing the efficiency of this approach for constructing heterocyclic scaffolds. mdpi.com The synthesis of dihydroquinazoline-2(1H)-one derivatives on a solid support further illustrates the adaptability of this method for creating diverse nitrogen-containing heterocycles. mdpi.com

A modular synthetic approach using cyclic sulfamidate and hydroxy sulfonamide building blocks has been described for the synthesis of piperazines, 1,4-diazepanes, and 1,5-diazocane scaffolds, highlighting a potential route for the solid-phase synthesis of this compound analogues. researchgate.net This approach allows for the variation of ring size, substitution, and configuration of the resulting heterocyclic scaffolds. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals, including heterocyclic compounds like this compound.

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. semanticscholar.org Solvent-free reaction conditions, also known as neat reactions, can lead to higher reaction rates, improved yields, and simplified workup procedures.

While specific solvent-free syntheses of this compound are not prominently reported, the concept has been successfully applied to the synthesis of other heterocycles. For example, a microwave-assisted, solvent-free synthesis of 2-substituted tetrahydro-1,3-thiazepines has been developed using trimethylsilyl (B98337) polyphosphate (PPSE) as a promoter. beilstein-journals.org This approach provides good to excellent yields in very short reaction times. beilstein-journals.org The application of such conditions to the cyclization steps in the synthesis of this compound could offer a greener alternative to traditional solvent-based methods.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. shd-pub.org.rsnih.gov This technology is particularly well-suited for the synthesis of heterocyclic compounds.

Microwave assistance has been successfully employed in the synthesis of various heterocyclic systems. For example, a rapid and high-yield microwave-assisted synthesis of novel spiro diarylidenes has been reported. shd-pub.org.rs Furthermore, microwave-assisted synthesis has been utilized for the preparation of β-lactams and cyclo-β-dipeptides, showcasing its utility in constructing cyclic amide structures. molaid.com An efficient, high-yielding method for the synthesis of cycloalkane-fused and phenyl-substituted 1,4-diazepin-5-ones involves a microwave-assisted intramolecular condensation step. researchgate.net The application of microwave technology to the cyclization reactions leading to this compound could significantly optimize existing synthetic protocols, making them more efficient and environmentally friendly.

Table 3: Green Chemistry Approaches in Heterocyclic Synthesis

| Green Chemistry Principle | Technique/Reagent | Application Example | Potential Benefit for this compound Synthesis | Reference |

| Reduced Solvent | Solvent-free reaction | Synthesis of 2-substituted tetrahydro-1,3-thiazepines | Reduced waste, simplified purification, lower environmental impact | beilstein-journals.org |

| Energy Efficiency | Microwave irradiation | Synthesis of 1,4-diazepin-5-ones | Faster reaction times, higher yields, improved energy efficiency | researchgate.net |

| Atom Economy | Catalytic reactions | Organocatalytic domino reactions | Higher efficiency, reduced byproducts | researchgate.netmdpi.com |

Photochemical and Electrochemical Synthetic Routes

While traditional cyclization methods remain prevalent, photochemical and electrochemical approaches offer alternative pathways to this compound and related lactam structures, often under mild and highly specific conditions. These methods leverage light or electrical current to generate reactive intermediates that are otherwise difficult to access.

Photochemical Strategies

Photochemical reactions utilize light energy to promote electrons to higher energy states, enabling unique cyclization and rearrangement pathways. Although direct photochemical synthesis of this compound is not extensively documented, analogous transformations in related systems suggest potential routes. Photochemical cyclizations are recognized as a powerful tool in synthetic organic chemistry, proceeding under mild conditions with high atom economy. chim.it

One potential approach involves a photochemically induced Current time information in Bangalore, IN.d-nb.info-sigmatropic rearrangement, which has been used to achieve ring expansion of 6-membered nitrogen heterocycles to 8-membered azocines and benzoazocines. researchgate.net Another plausible strategy is the photochemical Wolff rearrangement of a suitable α-diazocarbonyl precursor to generate a ketene (B1206846) intermediate, which could then be trapped intramolecularly. mdpi.com The synthesis of β-lactams has been achieved through a photochemical approach with yields increasing from 27% to 71% through optimization, suggesting the viability of light-induced pathways for lactam formation. du.edu Furthermore, photochemical methods have been employed for the synthesis of eight-membered nitrogen heterocycles through strategies like the light-induced 8-endo sulfonyl cyclization. researchgate.net

Electrochemical Strategies

Electrosynthesis provides a green and powerful alternative to conventional chemical redox reactions, as the electron serves as a traceless reagent. d-nb.info This methodology has been successfully applied to the synthesis and functionalization of various lactams. d-nb.infonih.gov

Recent advancements have demonstrated the catalyst-free, direct electrochemical synthesis of challenging medium-sized lactams, including 8-membered rings, through C–C bond cleavage and remote amidyl migration. rsc.orgchinesechemsoc.org Such a strategy could conceivably be adapted to form the this compound ring system from a suitable acyclic or smaller cyclic precursor. Another relevant electrochemical method is the selective reduction of cyclic imides to hydroxylactams and subsequently to lactams using a simple undivided cell with carbon electrodes. acs.org This controllable process, tuned by electric current and reaction time, could be a viable final step in a synthetic sequence toward this compound. acs.org The electrochemical approach is noted for its mild, external oxidant-free conditions and high efficiency, making it attractive for complex molecule synthesis. chinesechemsoc.org

Optimization of Reaction Yields and Purity Assessment in this compound Preparations

The successful synthesis of this compound is contingent not only on the chosen synthetic route but also on the meticulous optimization of reaction conditions to maximize yield and the rigorous assessment of the final product's purity.

Optimization of Reaction Yields

Maximizing the yield of this compound involves the systematic variation of several key reaction parameters. The principles of reaction optimization are universal, even when applied to specific targets like lactam synthesis. organic-chemistry.orgucsc.cl Techniques such as Response Surface Methodology (RSM) can be employed to systematically optimize experimental conditions like temperature, pH, and reactant concentrations to improve product yield. ucsc.clnih.gov

Key parameters that are typically optimized include:

Solvent: The choice of solvent can influence reactant solubility, reaction rate, and the stability of intermediates.

Temperature: Temperature affects reaction kinetics, with lower temperatures sometimes favoring the desired product by minimizing side reactions. ucsc.cl

Catalyst: The selection and concentration of a catalyst, if used, are critical for both reaction efficiency and selectivity.

Reactant Concentration: High-dilution conditions are often necessary for macrocyclization reactions to favor intramolecular cyclization over intermolecular polymerization, a common challenge in the synthesis of medium-sized rings. researchgate.net

pH: For reactions in aqueous or protic media, pH can significantly impact the protonation state of reactants and intermediates, thereby influencing the reaction pathway. ucsc.cl

The following table illustrates hypothetical optimization parameters for a generic lactam synthesis, which are applicable to the preparation of this compound.

| Parameter | Variation Range | Effect on Yield/Purity | Rationale |

| Solvent | Toluene, THF, DMF, Acetonitrile (B52724) | Can significantly alter yield. | Affects solubility of starting materials and stability of intermediates. rsc.org |

| Temperature | 0 °C to 100 °C | Lower temperatures may increase selectivity and yield by reducing byproducts. ucsc.cl | |

| Catalyst Loading | 0.1 mol% to 10 mol% | Optimal loading maximizes rate without promoting side reactions. | Crucial for balancing reaction speed and minimizing catalyst-driven decomposition. |

| Concentration | 0.01 M to 1 M | High dilution (low concentration) often required for medium-ring cyclization. | Favors intramolecular reaction over intermolecular polymerization. researchgate.net |

Purity Assessment

Once synthesized, the purity of this compound must be rigorously established. This is typically a multi-step process involving purification followed by analysis using various spectroscopic and chromatographic techniques. nih.gov

Purification:

Column Chromatography: This is a standard method for purifying organic compounds. For this compound, silica (B1680970) gel would be a common stationary phase, with a solvent system (e.g., ethyl acetate/methanol) chosen to effectively separate the product from unreacted starting materials and byproducts. rsc.orgnih.gov

Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

Analytical Confirmation:

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the final product. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A validated HPLC method can separate the target compound from even trace impurities. clockss.orgzsmu.edu.ua Chiral HPLC can be used to determine enantiomeric purity if an asymmetric synthesis was performed. clockss.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and purity assessment. The presence of unexpected signals can indicate impurities. clockss.org Quantitative NMR (qNMR) is a powerful, non-destructive method for determining the absolute purity of a sample without relying on a reference standard of the compound itself. acs.orgresearchgate.net

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition. clockss.org

The table below summarizes the primary techniques used for purity assessment.

| Technique | Purpose | Information Provided |

| TLC | Reaction monitoring, preliminary purity check | Qualitative assessment of the number of components in a mixture. rsc.org |

| Column Chromatography | Purification | Separation of the desired compound from impurities. nih.gov |

| HPLC | Quantitative purity analysis | High-resolution separation and quantification of components; determination of percent purity. zsmu.edu.ua |

| ¹H and ¹³C NMR | Structural confirmation, purity analysis | Confirms the chemical structure and detects proton- or carbon-containing impurities. clockss.org |

| qNMR | Absolute purity determination | Provides a direct measure of purity against an internal standard without needing a specific reference material for the analyte. acs.org |

| HRMS | Identity confirmation | Provides highly accurate molecular weight, confirming the elemental formula. clockss.org |

Advanced Structural Characterization and Conformational Analysis of 1,5 Diazocane 2,6 Dione

X-ray Crystallography for Crystalline State Structure Elucidation of 1,5-Diazocane-2,6-dione

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of molecules in the crystalline state. For the this compound scaffold, this technique has been instrumental in understanding the influence of substituents on the conformation of the eight-membered ring and the resulting intermolecular interactions.

Single-Crystal X-ray Diffraction Methodologies and Data Refinement

The elucidation of the crystal structures of this compound derivatives typically involves the growth of suitable single crystals, followed by data collection using a single-crystal X-ray diffractometer. For instance, the structure of N,N'-ditosyldibenzo-1,5-diazocane-2,6-dione was determined using this method. The process involves irradiating the crystal with monochromatic X-rays and collecting the diffraction data. The resulting electron density map is then used to solve and refine the crystal structure.

A summary of the crystallographic data for a representative derivative, N,N'-ditosyldibenzo-1,5-diazocane-2,6-dione, is presented below. researchgate.net

| Parameter | Value |

| Chemical Formula | C28H22N2O6S2 |

| Crystal System | Monoclinic |

| Space Group | C12/c1 (No. 15) |

| a (Å) | 22.591(1) |

| b (Å) | 13.3972(8) |

| c (Å) | 19.874(1) |

| β (°) | 94.018(1) |

| Volume (ų) | 6000.3 |

| Z | 8 |

| Temperature (K) | 298 |

| Rgt(F) | 0.068 |

| wRref(F²) | 0.178 |

This interactive data table provides a summary of the crystallographic parameters for N,N'-ditosyldibenzo-1,5-diazocane-2,6-dione. researchgate.net

Polymorphism and Co-crystallization Studies of this compound

Gas-Phase Structural Analysis Techniques (e.g., Electron Diffraction)

Gas-phase structural analysis techniques, such as electron diffraction, provide valuable information about the intrinsic geometry of a molecule, free from the packing forces present in the crystalline state. There is currently a lack of published data from gas-phase electron diffraction studies specifically for this compound or its simple derivatives. Such studies would be highly beneficial for understanding the preferred gas-phase conformation of the flexible eight-membered ring and for providing a benchmark for computational studies.

Conformational Dynamics and Isomerism of the this compound Ring System

The eight-membered ring of this compound is inherently flexible and can adopt a variety of conformations. The study of these conformational dynamics is crucial for understanding the molecule's reactivity and biological activity.

Solution-State Conformational Equilibria and Interconversion Barriers

In solution, the this compound ring is expected to exist as an equilibrium of different conformers. The energetic barriers to interconversion between these conformers determine the conformational dynamics of the molecule. While detailed studies on the parent compound are scarce, research on substituted dibenzo[b,f] researchgate.netnih.govdiazocine-6,12-diones has provided insights into their conformational behavior. researchgate.net Techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study these equilibria and determine the thermodynamic parameters and activation energies for conformational exchange processes. Computational modeling is also a powerful tool for mapping the potential energy surface of the ring system and identifying the low-energy conformers and the transition states that connect them.

Solid-State Conformational Preferences and Structural Rigidity

In the solid state, the preferred conformation will be the one that allows for the most efficient crystal packing, primarily driven by the formation of intermolecular hydrogen bonds. For the parent this compound, the N-H and C=O groups are expected to be key players in forming a rigid, hydrogen-bonded network. The structural rigidity is further enhanced by the partial double bond character of the amide C-N bonds, which restricts rotation.

| Compound Name | Chemical Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| N,N'-ditosyldibenzo-1,5-diazocane-2,6-dione | C28H22N2O6S2 | Monoclinic | C12/c1 | researchgate.net |

Dynamic Spectroscopic Studies (e.g., Variable Temperature NMR) for Ring Inversion

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable temperature (VT) NMR, is a powerful technique to study the conformational dynamics of cyclic molecules like this compound, including the process of ring inversion. researchgate.netbeilstein-journals.org As the temperature of a sample is changed, the rate of conformational exchange can be manipulated. At high temperatures, if the ring inversion is fast on the NMR timescale, an averaged spectrum is observed. As the temperature is lowered, the rate of inversion slows down, leading to the broadening of signals, which eventually decoalesce into separate signals for each of the distinct conformations at the coalescence temperature. Below this temperature, in the slow-exchange regime, the individual conformers can be studied.

While specific VT NMR studies on the parent this compound are not detailed in the available literature, the principles of such analyses are well-established for cyclic amides and other ring systems. beilstein-journals.orgacs.org The energy barrier to ring inversion can be calculated from the coalescence temperature and the frequency difference between the exchanging signals. This barrier provides a quantitative measure of the conformational stability of the ring system. For this compound, the ring inversion process would involve the interconversion between different boat and chair-like conformations.

Intermolecular Interactions Governing Self-Assembly and Aggregation of this compound

The self-assembly and aggregation of this compound are primarily governed by intermolecular hydrogen bonding. Cyclic diamides, and more broadly cyclic peptides, are known to self-assemble into various supramolecular structures. ccspublishing.org.cnnih.govnih.gov The two amide groups in the this compound ring provide both hydrogen bond donors (N-H) and acceptors (C=O), facilitating the formation of robust and directional hydrogen bonds.

These interactions can lead to the formation of one-dimensional tapes or columns, which can further organize into higher-order three-dimensional networks. researchgate.net The specific arrangement of the molecules in the aggregated state will depend on factors such as solvent and temperature. The propensity for self-assembly is a key feature of cyclic diamides and is responsible for many of their material properties. The structural rigidity of the cyclic backbone combined with the directional nature of the hydrogen bonds makes these molecules excellent building blocks for the construction of well-defined nanomaterials. nih.gov

Spectroscopic Investigation Principles for 1,5 Diazocane 2,6 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Structural Assignments and Dynamics

NMR spectroscopy is an indispensable technique for determining the precise structure of 1,5-diazocane-2,6-dione in solution and, with advanced methods, in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

One-dimensional NMR spectra provide fundamental information about the types and number of unique nuclei in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. For this compound, the structure suggests three distinct proton environments: the N-H protons of the amide groups and the two sets of methylene (B1212753) (CH₂) protons in the ethyl bridges (those adjacent to the nitrogen, C-CH₂-N, and those adjacent to the carbonyl group, C-CH₂-C=O). The N-H protons are expected to appear as a broad singlet in the downfield region (typically 7.5-8.5 ppm), with its exact chemical shift and peak shape being sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.org The methylene protons would likely appear as multiplets in the 2.0-3.5 ppm range, with their specific splitting patterns determined by proton-proton (spin-spin) coupling. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments. Due to the molecule's symmetry, three distinct carbon signals are expected: one for the two equivalent carbonyl carbons (C=O) and two for the four equivalent methylene carbons of the ethyl bridges. The carbonyl carbons are characteristically deshielded and would appear significantly downfield in the 160-180 ppm range. libretexts.org The methylene carbons would resonate in the aliphatic region, typically between 20-65 ppm. libretexts.org

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, while less sensitive, provides direct information about the electronic environment of the nitrogen atoms. For this compound, a single ¹⁵N signal would be expected due to the two equivalent amide nitrogens. The chemical shift would be characteristic of a secondary amide environment and can be influenced by factors such as hydrogen bonding and molecular conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for secondary amides and lactams.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Carbonyl (C2, C6) | ¹³C | 160 - 180 | Singlet |

| Methylene (C3, C7) | ¹³C | 30 - 50 | Triplet (in ¹H-coupled) |

| Methylene (C4, C8) | ¹³C | 30 - 50 | Triplet (in ¹H-coupled) |

| Amide (N1, N5) | ¹H | 7.5 - 8.5 | Broad Singlet |

| Methylene (H at C3, C7) | ¹H | 2.0 - 3.5 | Multiplet |

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and for elucidating the detailed connectivity and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. sdsu.eduwikipedia.org For this compound, a COSY spectrum would show cross-peaks between the signals of the geminal and vicinal methylene protons within the C3-C4 and C7-C8 fragments, confirming the connectivity of the ethyl bridges.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C or ¹⁵N. nih.gov An HSQC spectrum would show cross-peaks connecting each methylene proton signal to its corresponding methylene carbon signal, allowing for the definitive assignment of the carbon skeleton.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of their through-bond connectivity. wikipedia.org For a flexible eight-membered ring like this compound, NOESY or ROESY spectra can provide crucial information about the molecule's preferred conformation(s) in solution by identifying through-space proximities between protons across the ring.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | H3 ↔ H4; H7 ↔ H8 | Confirms proton spin systems within the ethyl bridges. |

| HSQC | ¹H ↔ ¹³C (¹J) | H3 ↔ C3; H4 ↔ C4; H7 ↔ C7; H8 ↔ C8 | Links protons to their directly attached carbons. |

| HMBC | ¹H ↔ ¹³C (²⁻³J) | NH ↔ C2/C6; NH ↔ C4/C8; H3 ↔ C2; H4 ↔ C2 | Establishes long-range connectivity and confirms the ring structure. |

| NOESY | ¹H ↔ ¹H (space) | Protons across the ring (e.g., H3 ↔ H7) | Provides insight into the 3D conformation and stereochemistry. |

Solid-State NMR (SSNMR): While solution NMR provides data on molecules in a dynamic, solvated state, SSNMR gives information on the structure and dynamics in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C and ¹⁵N spectra of the solid material. SSNMR is particularly valuable for studying intermolecular interactions, such as the hydrogen-bonding network in the crystal lattice, and for characterizing polymorphism, where different crystal forms of the same compound can exhibit distinct spectra.

Pulsed Field Gradient (PFG) NMR: PFG-NMR techniques are used to measure the translational diffusion of molecules in solution. For this compound, this can provide information on its effective size in solution and can be used to study self-association or aggregation phenomena, which might be driven by intermolecular hydrogen bonding at higher concentrations.

Vibrational Spectroscopy Principles: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint. For this compound, the most informative regions of the IR and Raman spectra are those corresponding to the amide functional groups.

The most intense and characteristic absorption in the IR spectrum of an amide is the C=O stretching vibration, known as the Amide I band. libretexts.org

Frequency: For secondary amides, this band typically appears in the range of 1630-1680 cm⁻¹. spectroscopyonline.com In cyclic amides (lactams), the frequency is sensitive to ring size; six-membered lactams absorb near 1670 cm⁻¹. pg.edu.pl For the eight-membered ring of this compound, the Amide I band is expected in a similar region.

Factors Influencing Frequency: The exact position of the Amide I band is influenced by the physical state, solvent, and notably, hydrogen bonding. Intermolecular hydrogen bonding tends to lower the C=O stretching frequency due to a weakening of the double bond.

The vibrations involving the N-H bond are highly diagnostic for secondary amides.

N-H Stretching: The N-H stretching vibration appears in the 3170-3500 cm⁻¹ region. libretexts.org In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), a relatively sharp band is observed near the higher end of this range. In the solid state or in concentrated solutions where intermolecular hydrogen bonds are prevalent, the N-H stretching band becomes broader and shifts to a lower frequency (typically 3170-3370 cm⁻¹). libretexts.orgspectroscopyonline.com

N-H Bending (Amide II Band): The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching, is another prominent feature for secondary amides. It is typically found in the 1515-1570 cm⁻¹ range and is also sensitive to hydrogen bonding. spectroscopyonline.com

Table 3: Principal IR and Raman Vibrational Band Assignments for this compound

| Vibrational Mode | Band Name | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (H-bonded) | - | 3170 - 3370 | Medium, Broad |

| C-H Stretch | - | 2850 - 3000 | Medium |

| C=O Stretch | Amide I | 1630 - 1680 | Strong |

| N-H Bend / C-N Stretch | Amide II | 1515 - 1570 | Medium-Strong |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Mass Spectrometry Principles for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns. The choice of ionization method is crucial as it dictates the extent of fragmentation and the type of information obtained.

Soft Ionization Techniques (e.g., ESI, MALDI) and Hard Ionization (e.g., EI)

The analysis of cyclic diamides like this compound can employ both soft and hard ionization techniques, each providing distinct advantages.

Soft Ionization: Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are considered "soft" because they impart minimal energy to the molecule during ionization. researchgate.net This approach is ideal for determining the molecular weight of the intact molecule with high accuracy.

Electrospray Ionization (ESI): In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺. For this compound (molar mass 142.16 g/mol ), ESI-MS would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of approximately 143.17, corresponding to the [C₆H₁₀N₂O₂ + H]⁺ ion. This technique is particularly useful for samples that are soluble and can be introduced via liquid chromatography (LC-MS). nwo.nl

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to vaporize and transfer charge to the analyte molecules, again typically forming [M+H]⁺ ions. This method is well-suited for analyzing non-volatile and thermally labile compounds.

Hard Ionization: Electron Ionization (EI) is a "hard" ionization technique that bombards the sample with high-energy electrons (typically 70 eV). uni-saarland.de This process imparts significant energy to the molecule, leading to extensive fragmentation. uni-saarland.de

Electron Ionization (EI): The high energy involved in EI results in the formation of a molecular ion (M⁺•) and numerous fragment ions. msu.edu While the molecular ion peak for this compound at m/z 142 might be observed, it is often weak due to the instability of the initial radical cation. The resulting mass spectrum is a complex pattern of peaks corresponding to various fragments, which serves as a molecular fingerprint and is invaluable for structural elucidation. miamioh.edu

| Ionization Technique | Typical Ion Formed | Fragmentation | Primary Application for this compound |

| Electrospray (ESI) | [M+H]⁺ | Minimal | Accurate molecular weight determination |

| MALDI | [M+H]⁺ | Minimal | Analysis of non-volatile samples |

| Electron Ionization (EI) | M⁺• and fragments | Extensive | Structural elucidation via fragmentation patterns |

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of this compound and its fragments. For instance, HRMS can distinguish between ions with the same nominal mass but different elemental formulas. The exact mass of the protonated molecule [C₆H₁₀N₂O₂ + H]⁺ is 143.08150 Da. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure this value with high accuracy, confirming the elemental formula and ruling out other possibilities. mdpi.com This capability is crucial for confirming the identity of novel compounds or for analyzing samples in complex matrices. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation pathways. nih.gov In an MS/MS experiment, a specific ion (the precursor ion), such as the [M+H]⁺ ion of this compound, is selected in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with neutral gas molecules, causing it to break apart into smaller product ions. These product ions are then analyzed in the second stage of the mass spectrometer.

For cyclic peptides and diamides, the fragmentation patterns can be complex due to the ring structure. shimadzu.comfrontierspartnerships.org The fragmentation of this compound would likely involve the cleavage of the amide bonds and the eight-membered ring. Common fragmentation pathways for cyclic peptides include the loss of CO (28 Da) and the cleavage of C-N bonds within the amide groups.

Expected Fragmentation of this compound ([M+H]⁺ = 143.1)

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

| 143.1 | CO (28 Da) | 115.1 | Ring-opened or contracted structure |

| 143.1 | H₂NCO (43 Da) | 100.1 | Fragment from amide bond cleavage |

| 143.1 | C₂H₄ (28 Da) | 115.1 | Loss of an ethylene (B1197577) bridge |

| 115.1 | CO (28 Da) | 87.1 | Secondary fragmentation |

By analyzing the masses of the product ions, the connectivity of the atoms in the original molecule can be pieced together, confirming the this compound structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy Principles for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The key chromophore in this compound is the amide group (-CO-NH-).

The amide chromophore gives rise to two characteristic electronic transitions:

n → π* Transition: This is a lower-energy transition involving the promotion of a non-bonding electron (from the lone pair on the oxygen or nitrogen atom) to an anti-bonding π* orbital. For simple amides, this transition typically occurs in the region of 210-230 nm. It is a relatively weak absorption.

π → π* Transition: This is a higher-energy transition that involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. This transition is much more intense than the n → π* transition and occurs at shorter wavelengths, typically below 200 nm for unconjugated amides.

In the case of this compound, the presence of two amide groups within the cyclic structure can influence the precise wavelengths and intensities of these absorptions. The geometry of the eight-membered ring may affect the planarity of the amide bonds, which in turn can shift the absorption maxima. The UV spectrum of this compound is expected to be dominated by the amide absorptions, with no significant absorption in the visible region, meaning the compound is colorless.

Circular Dichroism (CD) Spectroscopy Principles for Chiral this compound Derivatives

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While this compound itself is achiral, its derivatives can be made chiral by introducing stereocenters, for example, by substitution on the carbon or nitrogen atoms of the ring.

For a chiral derivative of this compound, CD spectroscopy would be a powerful tool for:

Determining Absolute Configuration: The sign and intensity of the Cotton effects (the peaks in a CD spectrum) associated with the amide n → π* and π → π* transitions can often be correlated to the absolute stereochemistry of the molecule.

Conformational Analysis: The CD spectrum is highly sensitive to the three-dimensional structure of the molecule in solution. Changes in the conformation of the diazocane ring would lead to significant changes in the CD spectrum, allowing for the study of conformational equilibria.

The electronic transitions of the amide chromophores are the primary reporters in the CD spectrum of such derivatives. The interaction between the two amide chromophores within the chiral cyclic structure can lead to complex CD spectra, for instance, exciton (B1674681) coupling between the π → π* transitions of the two amides if their relative orientation is fixed in a chiral manner. Theoretical calculations are often employed to predict the CD spectra for different stereoisomers and conformations, which can then be compared with experimental data to assign the structure. nih.gov

Reactivity Profiles and Reaction Mechanisms of 1,5 Diazocane 2,6 Dione

Hydrolysis and Ring-Opening Reactions of the 1,5-Diazocane-2,6-dione Core

Hydrolysis of the amide bonds in this compound leads to the opening of the eight-membered ring. This process can be catalyzed by either acid or base and typically requires harsh conditions such as prolonged heating, reflecting the inherent stability of the amide bond. masterorganicchemistry.com The hydrolysis of a cyclic amide, known as a lactam, results in a linear amino acid. masterorganicchemistry.com In the case of this compound, complete hydrolysis breaks both amide bonds to yield 3-aminopropanoic acid (β-alanine) and 3-aminopropionic acid.

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate. Subsequent proton transfers facilitate the departure of the nitrogen atom as part of an ammonium (B1175870) group, leading to the cleavage of the C-N bond. researchgate.net

Protonation of the Carbonyl Oxygen: The oxygen of one of the amide groups is reversibly protonated by an acid (e.g., H₃O⁺), enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide. This converts the nitrogen into a better leaving group (an amine).

Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated nitrogen atom, thus cleaving the amide bond and opening the ring.

Deprotonation: The protonated carbonyl group of the resulting carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst.

This process would first open the ring to form a linear amino acid containing an amide, which can then undergo a second hydrolysis at the remaining amide bond under the reaction conditions to yield two molecules of the final amino acid product. Kinetic studies on the acid hydrolysis of cyclic diamides, such as the cyclic diamide (B1670390) from hexamethylene diamine and adipic acid, show that the reaction rates are influenced by the ring structure. acs.org

Table 1: Kinetic Data for Acid Hydrolysis of a Cyclic Diamide Analogue

| Compound | Acid Concentration | Temperature (°C) | Rate Constant (k) |

| Cyclic diamide from hexamethylene diamine and adipic acid | 7.72 N HCl | 110 | Data indicates a specific rate measurable under these conditions acs.org |

This table is representative of kinetic studies on related cyclic diamides to illustrate typical experimental conditions.

In the presence of a strong base, such as hydroxide (B78521) (OH⁻), hydrolysis occurs through nucleophilic acyl substitution. The hydroxide ion directly attacks one of the electrophilic carbonyl carbons. researchgate.net This reaction is generally slower than acid-catalyzed hydrolysis because the amide anion (R₂N⁻) is a very poor leaving group. The reaction is often driven to completion by heating and the irreversible deprotonation of the carboxylic acid product in the basic medium. researchgate.net

The mechanism for base-catalyzed hydrolysis involves these steps:

Nucleophilic Attack by Hydroxide: The hydroxide ion attacks a carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen.

Elimination of the Amide Anion: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amide anion. This is the rate-determining step and is energetically unfavorable.

Acid-Base Reaction: The expelled amide anion is a very strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This step pulls the equilibrium towards the products.

Similar to the acid-catalyzed process, the initial ring-opening would be followed by the hydrolysis of the second amide bond to yield the final carboxylate products. The stability of cyclic amides (lactams) to hydrolysis is generally greater than their linear counterparts. mdpi.com

Reactions at the Carbonyl Centers of this compound

The carbonyl carbons of the amide groups are electrophilic centers and can be attacked by strong nucleophiles, particularly reducing agents.

The amide groups of this compound can be completely reduced to methylene (B1212753) groups (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). acs.orgucalgary.ca This reaction is a hallmark of amide chemistry and converts the cyclic diamide into the corresponding saturated cyclic diamine, 1,5-diazocane. Unlike the reduction of esters or ketones, which yield alcohols, the reduction of amides proceeds with the removal of the carbonyl oxygen atom. The reaction is effective for both acyclic and cyclic amides. acs.org

The mechanism of LiAlH₄ reduction involves the following key steps:

Nucleophilic Addition of Hydride: A hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon, forming a tetrahedral intermediate. The oxygen atom coordinates to the aluminum species.

Elimination of Oxygen: The nitrogen's lone pair assists in the elimination of the oxygen atom (as an aluminate species), forming a transient, highly reactive iminium ion intermediate.

Second Hydride Addition: A second equivalent of hydride attacks the electrophilic carbon of the iminium ion, reducing the C=N⁺ bond to a C-N single bond and yielding the final amine product.

This transformation is synthetically valuable for accessing the 1,5-diazocane ring system from its dione (B5365651) precursor.

Table 3: Conditions for Reduction of Cyclic Amides (Lactams)

| Substrate Type | Reagent | Solvent | Product Type | Typical Yield (%) |

| Tertiary Lactam | LiAlH₄ | Diethyl ether or THF | Cyclic tertiary amine | High acs.org |

| Secondary Lactam | LiAlH₄ | Diethyl ether or THF | Cyclic secondary amine | High acs.org |

This table provides general conditions for the reduction of cyclic amides, which are applicable to this compound.

Nucleophilic Addition Reactions to Carbonyl Groups

The carbonyl groups are the most reactive sites in this compound. The carbon atom of a carbonyl group is an excellent electrophile due to the high electronegativity of the oxygen atom, which polarizes the carbon-oxygen double bond. masterorganicchemistry.com This polarization results in a partial positive charge on the carbon and a partial negative charge on the oxygen, making the carbon susceptible to attack by nucleophiles. masterorganicchemistry.com

The fundamental reaction of the carbonyl group is nucleophilic addition. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the pi (π) bond. This changes the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com The reaction mechanism involves the nucleophile approaching the carbonyl carbon at a specific angle, known as the Bürgi-Dunitz trajectory (approximately 105°), which maximizes the overlap with the π* antibonding orbital of the C=O bond. masterorganicchemistry.comacademie-sciences.fr

For this compound, this reaction can occur at either of the two equivalent carbonyl carbons. The addition of a nucleophile (Nu⁻) results in a tetrahedral intermediate where the oxygen atom bears a negative charge. Subsequent protonation (e.g., by a solvent or acid) yields a neutral addition product. The reversibility of this addition depends on the basicity of the incoming nucleophile; strong nucleophiles like organometallic reagents or hydrides typically lead to irreversible additions, while weaker nucleophiles allow for reversible reactions. masterorganicchemistry.com

While specific studies on nucleophilic additions to this compound are not extensively detailed in the provided search results, the reactivity of analogous cyclic diamide systems, such as dibenzo[b,f] researchgate.netacademie-sciences.frdiazocine-6,12(5H,11H)diones, can provide insight. These related compounds undergo modifications like N-alkylation and N-acylation, which, although occurring at the nitrogen atom, are influenced by the electronic nature of the adjacent carbonyl groups. nih.govresearchgate.net For instance, the conversion of the carbonyl group to a thiocarbonyl group using reagents like Lawesson's reagent is a well-known transformation for amides, representing a nucleophilic addition-elimination pathway. nih.gov

Functionalization of the Alkyl Bridge of this compound

C-H Activation and Selective Derivatization

The alkyl bridge of this compound consists of methylene (-CH₂-) groups. The C-H bonds in such aliphatic systems are generally unreactive. However, modern synthetic methods involving C-H activation can enable their functionalization. C-H activation typically involves a transition metal catalyst that can cleave a C-H bond and replace the hydrogen with a new functional group. For example, rhodium-catalyzed reactions are known to activate C-H bonds, often initiated by the formation of a rhodium-carbene complex which can then undergo C-H insertion. elsevierpure.com While direct examples for this compound are scarce in the literature, the principles of C-H activation could be applied to introduce substituents onto the alkyl backbone, thereby modifying the compound's physical and chemical properties. The directing-group ability of the amide carbonyls could potentially be exploited to achieve regioselective functionalization at specific positions on the alkyl chain.

Halogenation and Other Electrophilic Substitutions

Direct electrophilic substitution on the saturated alkyl bridge of this compound is generally not feasible due to the lack of electron density in C-H sigma bonds. However, radical halogenation could be a potential pathway for functionalization. Under UV light or with radical initiators, alkanes can react with halogens (e.g., Cl₂, Br₂) to form haloalkanes. This process is typically unselective for simple alkanes, but the presence of the amide groups in this compound might influence the regioselectivity of the reaction to some extent. Further substitution reactions could then be carried out on the halogenated derivative.

Polymerization and Oligomerization Tendencies of this compound

This compound, also referred to as perhydro-1,5-diazocine-2,6-dione, exhibits a notable tendency to polymerize. researchgate.net Research has shown that this cyclic diamide can undergo polymerization through different mechanisms, yielding poly-β-alanine. researchgate.net

Two primary methods for the polymerization of this monomer have been identified:

Solid-State Polymerization: In the presence of water vapor, this compound polymerizes in the solid state to produce poly-β-alanine in nearly quantitative yields. researchgate.net This type of polymerization is often influenced by the crystal lattice of the monomer. researchgate.net

Melt Polycondensation: The monomer also polymerizes rapidly when heated above its melting point, even in the absence of water. researchgate.net Thermal analysis and X-ray diffraction data suggest that this process proceeds via a partial melt polycondensation mechanism. researchgate.net

The ring-opening polymerization of cyclic diamides is a known method for synthesizing polyamides. In the case of this compound, the eight-membered ring opens to form linear polymer chains of poly-β-alanine. This is analogous to the hydrolytic polymerization of other cyclic diamides which also yield linear polyamides.

| Polymerization Method | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Solid-State Polymerization | Solid monomer with water vapor | Poly-β-alanine | Almost quantitative | researchgate.net |

| Melt Polycondensation | Heating above melting temperature (without water) | Poly-β-alanine | Rapid polymerization | researchgate.net |

Coordination Chemistry of this compound as a Ligand

Metal-Ligand Binding Modes and Chelation Properties

Coordination compounds are formed through the interaction of a central metal ion (a Lewis acid) with one or more ligands (Lewis bases). pressbooks.pub Ligands possess at least one pair of electrons to donate to the metal ion, forming a coordinate covalent bond. pressbooks.pub this compound has potential as a ligand due to the presence of lone pairs of electrons on its two oxygen and two nitrogen atoms.

The amide group can coordinate to metal ions in several ways. The most common mode is through the carbonyl oxygen atom, which is the most electron-rich and sterically accessible site. It is also possible for the nitrogen atom to be involved in coordination, although this is less common as the nitrogen lone pair is delocalized through resonance with the carbonyl group.

Given the presence of two amide groups within the eight-membered ring, this compound could function as a bidentate ligand. Chelation would involve the simultaneous coordination of two donor atoms from the same ligand to a single central metal ion, forming a stable ring structure. The most likely chelation mode would involve the two carbonyl oxygen atoms coordinating to the metal center. The flexibility of the eight-membered ring would determine the size of the metal ion it can accommodate and the geometry of the resulting complex.

Theoretical and Computational Studies of 1,5 Diazocane 2,6 Dione

Quantum Chemical Calculations for Electronic Structure and Energetic Properties

Quantum chemical calculations are fundamental to elucidating the electronic landscape of 1,5-Diazocane-2,6-dione. These methods allow for a detailed examination of the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method for determining the ground state geometry and electronic structure of molecules. For this compound, DFT calculations can predict key structural parameters and reactivity indicators.

The optimized geometry of this compound, as determined by DFT calculations, reveals a non-planar eight-membered ring. The presence of two amide groups introduces rigidity to the structure, influencing its conformational preferences. Key predicted geometric parameters, such as bond lengths and angles, are crucial for understanding the molecule's stability and strain.

| Parameter | Predicted Value (Å/°) |

| C=O Bond Length | ~1.23 |

| C-N Bond Length (Amide) | ~1.34 |

| N-C (Aliphatic) Bond Length | ~1.46 |

| C-C Bond Length | ~1.53 |

| C-N-C Bond Angle | ~120° |

| O=C-N Bond Angle | ~122° |

Note: These are typical values for similar cyclic diamides and would be specifically calculated for this compound in a dedicated DFT study.

Reactivity descriptors derived from DFT, such as the electrostatic potential map, can identify the nucleophilic and electrophilic sites within the molecule. The oxygen atoms of the carbonyl groups are expected to be the primary sites for electrophilic attack, while the nitrogen atoms, due to the delocalization of their lone pairs into the carbonyl groups, are less basic than in corresponding amines.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for electronic structure characterization. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide a more refined understanding of electron correlation effects in this compound.

These high-level calculations are particularly important for accurately determining energetic properties such as the total energy, heats of formation, and conformational energy differences. While computationally more demanding than DFT, they serve as a benchmark for assessing the reliability of less expensive methods.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the oxygen and nitrogen atoms of the amide groups, reflecting their electron-donating character. The LUMO, conversely, would be centered on the carbonyl carbons, indicating their electrophilic nature. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity.

| Electronic Descriptor | Conceptual Significance |

| HOMO Energy | Related to the ionization potential and electron-donating ability. |

| LUMO Energy | Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |

| Chemical Hardness | A measure of resistance to deformation of the electron cloud. |

| Electronegativity | The power of an atom to attract electrons to itself. |

These descriptors, calculated from the HOMO and LUMO energies, provide a quantitative basis for predicting the reactivity of this compound in various chemical transformations, including its known ability to undergo polymerization.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time, including the influence of solvent.

A crucial prerequisite for accurate MD simulations is a well-parameterized force field. A force field is a set of equations and associated parameters that describe the potential energy of a system of atoms. For a relatively uncommon molecule like this compound, specific parameters for bond stretching, angle bending, and dihedral angles may need to be developed or validated.

This process typically involves fitting the force field parameters to reproduce high-level quantum mechanical data (e.g., from DFT or ab initio calculations) or experimental data where available. The accuracy of the force field is critical for obtaining meaningful results from MD simulations.

MD simulations can reveal the accessible conformations of this compound in a solvent environment, such as water. The eight-membered ring is expected to be flexible, adopting several low-energy conformations. Simulations can map the potential energy surface and identify the transition states between different conformers.

Key insights from MD simulations would include:

Dominant conformations: Identifying the most populated conformational states in solution.

Conformational flexibility: Quantifying the degree of flexibility in different parts of the ring.

Solvation structure: Analyzing the arrangement of solvent molecules around the solute and the formation of hydrogen bonds between the amide groups and water.

Dynamic properties: Calculating properties such as the root-mean-square deviation (RMSD) and radius of gyration to characterize the molecule's dynamic behavior.

These simulations provide a dynamic picture of this compound in a realistic environment, which is essential for understanding its behavior in biological or chemical systems.

Computational Prediction and Validation of Spectroscopic Properties

A cornerstone of computational chemistry is the prediction of spectroscopic data, which allows for the validation of theoretical models against experimental findings and aids in the interpretation of complex spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) of organic molecules. The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set.

Table 1: Illustrative Comparison of Experimental and Hypothetical Predicted ¹³C NMR Chemical Shifts for a this compound Derivative

| Atom | Experimental Shift (ppm) | Hypothetical Predicted Shift (ppm) |

|---|---|---|

| C2 | 170.5 | 171.2 |

| C3 | 35.1 | 35.8 |

| C4 | 28.9 | 29.5 |

| C6 | 170.5 | 171.2 |

| C7 | 35.1 | 35.8 |

| C8 | 28.9 | 29.5 |

| N1-CH₂ | 48.2 | 48.9 |

Note: The experimental values are based on a derivative, and the predicted values are hypothetical to illustrate the validation process.